![molecular formula C18H21N3O6 B2653825 (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 633296-62-5](/img/structure/B2653825.png)
(Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H21N3O6 and its molecular weight is 375.381. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Anticancer Activity and Synthesis Research on derivatives of (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide has shown promising anticancer properties. A study outlined the facile synthesis of dihydropyrimidinone derivatives and their evaluation against HepG2 cancer cell lines, revealing significant anticancer activity for some compounds. These compounds were synthesized using a multicomponent reaction, showing an increase in necrosis compared to control during apoptotic assays, indicating their potential in cancer treatment (Bhat et al., 2022) Consensus Paper.
Antiviral Properties Another study identified a compound structurally related to (Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide as a potent inhibitor of Zika virus replication. This compound, through high-throughput screening, was found to inhibit the formation of Zika virus replication compartments in the endoplasmic reticulum, highlighting a novel mechanism for antiviral intervention and the potential of related compounds for treating Zika virus infections (Riva et al., 2021) Consensus Paper.
Antimicrobial Effects Derivatives have also been explored for their antimicrobial properties. A study on substituted pyrido[2,3-d]pyrimidines incorporating the trimethoxyphenyl scaffold demonstrated potent antimicrobial activity against various bacterial strains. These compounds, designed from enaminones similar to the core structure of interest, show promise as novel antimicrobial agents with significant efficacy at low concentrations (Sarhan et al., 2021) Consensus Paper.
Eigenschaften
IUPAC Name |
(Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-20-14(10-16(23)21(2)18(20)24)19-15(22)7-6-11-8-12(25-3)17(27-5)13(9-11)26-4/h6-10H,1-5H3,(H,19,22)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRFVGALQWEGPB-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)/C=C\C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.